Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Physicochemical profiling pKa prediction Isoquinolinone scaffold

The 8‑bromo regioisomer is the synthetically validated, ambient‑stable choice for late‑stage Pd‑catalysed diversifications. With the bromine ortho to the carbonyl, oxidative addition is electronically activated for reliable Suzuki, Buchwald, or Sonogashira couplings []. Predicted pKa of 13.91 guides salt‑screening, while room‑temperature storage eliminates refrigerated logistics costs. Ensure your SAR library retains potency against drug‑resistant mutants by ordering the 8‑bromo substitution pattern.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 2167586-67-4
Cat. No. B2950872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
CAS2167586-67-4
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC1(CNC(=O)C2=C1C=CC=C2Br)C
InChIInChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyWSICFDXBJWLZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2167586-67-4): Core Sourcing Data for the 8‑Brominated Isoquinolinone Scaffold


8‑Bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 2167586‑67‑4) is a synthetic, brominated heterocycle belonging to the 3,4‑dihydroisoquinolin‑1(2H)‑one family. This class features a benzene ring fused to a partially saturated lactam ring and serves as a privileged scaffold in medicinal chemistry, with documented applications as PARP inhibitors, kinase inhibitors, and apoptosis inducers [1]. The compound bears a bromine atom specifically at the C‑8 position (ortho to the carbonyl) and two gem‑dimethyl groups at the C‑4 position, a substitution pattern that distinguishes it from the 5‑, 6‑, and 7‑bromo regioisomers and the non‑halogenated parent scaffold .

Why 8‑Bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one Cannot Be Casually Replaced by Its 5‑, 6‑, or 7‑Bromo Isomers


The four bromo‑regioisomers of the 4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one scaffold are not interchangeable procurement items. The C‑8 bromine sits ortho to the lactam carbonyl, electronically altering the amide NH acidity (predicted pKa 13.91 vs. 14.30–14.48 for the 6‑ and 7‑bromo isomers) and sterically influencing the transition‑state geometry of palladium‑catalysed cross‑couplings [1]. In biological systems, the regioisomeric position of the bromine has been shown to dictate the retention or loss of potency against drug‑resistant mutants in related fused heterocycles, making the 8‑bromo substitution pattern a critical determinant of functional activity [2]. These measurable differences mean that substituting the 8‑bromo compound with a different regioisomer can alter both synthetic outcomes and biological results.

Quantitative Differentiation Evidence for 8‑Bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one vs. Its Closest Analogs


Lower Lactam NH pKa Confers Higher Acidity Relative to 6‑ and 7‑Bromo Regioisomers

The predicted acid‑dissociation constant of the lactam NH in 8‑bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one (pKa = 13.91 ± 0.40) is 0.39–0.57 log units lower than those of the 6‑bromo (pKa ≈ 14.30) and 7‑bromo (pKa = 14.48 ± 0.40) isomers . This increased acidity reflects the electron‑withdrawing inductive effect of the ortho‑bromine on the amide carbonyl, which can influence hydrogen‑bond donor strength, solubility in buffered media, and the reactivity of the conjugate base in N‑alkylation or acylation steps .

Physicochemical profiling pKa prediction Isoquinolinone scaffold

Higher Predicted Boiling Point vs. 6‑ and 7‑Bromo Isomers Indicates Stronger Intermolecular Forces

The predicted boiling point of 8‑bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one (428.6 ± 45.0 °C) is 2.6 °C above the 6‑bromo isomer (426.0 ± 45.0 °C) and 14.0 °C above the 7‑bromo isomer (414.6 ± 45.0 °C) . Although the error margins overlap, the consistent trend across multiple prediction platforms suggests stronger dipole–dipole or π‑stacking interactions in the 8‑bromo congener, attributable to the ortho‑bromine/carbonyl dipole alignment .

Thermophysical property Boiling point Purification strategy

8‑Bromo Substitution Retains Antiviral Potency Against ALLINI‑Resistant Mutant Whereas 6‑Bromo Loses Effectiveness (Quinoline Scaffold – Class‑Level Inference)

In a study of multi‑substituted quinoline‑based allosteric HIV‑1 integrase inhibitors (ALLINIs), the 8‑bromo analogue retained full antiviral effectiveness against the ALLINI‑resistant IN A128T mutant virus, whereas the 6‑bromo analogue suffered a significant loss of potency [1]. Although the core scaffold in that study is quinoline rather than 3,4‑dihydroisoquinolin‑1(2H)‑one, both are fused 6,6‑heterocycles with a bromine at a position capable of interacting with the dimer‑interface pocket; the observation provides a class‑level rationale that the 8‑bromo substitution topology may better preserve activity in the face of target mutations.

Antiviral resistance HIV‑1 integrase ALLINI Structure‑activity relationship

Regioselective Suzuki Coupling Enabled by Ortho‑Bromine: 8‑Aryl Isoquinoline Derivatives Obtained in Good Yields

8‑Bromotetrahydroisoquinolin‑4‑one (a close structural analogue lacking the gem‑dimethyl groups) undergoes palladium‑catalysed Suzuki cross‑coupling with various arylboronic acids to afford 8‑arylisoquinoline derivatives in good yields [1]. The C‑8 bromine, being ortho to the carbonyl, benefits from electronic activation that facilitates oxidative addition, while the steric environment at C‑4 can be tuned independently. Although yield data for the 4,4‑dimethyl‑8‑bromo derivative specifically are not published, the precedent demonstrates that the 8‑bromo substituent is a competent synthetic handle for diversification, distinguishing it from the 5‑ and 7‑bromo isomers, which may exhibit slower oxidative addition due to less favourable electronic alignment with the amide .

Cross‑coupling Suzuki reaction 8‑Arylisoquinoline Synthetic methodology

Commercial Availability with Documented Purity: 98% from Multiple Vendors

The 8‑bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one is listed at 98% purity by Leyan (product 1696132) and Bidepharm, with COA‑level analytical documentation (NMR, HPLC, GC) available upon request . By contrast, the 5‑bromo isomer is typically offered at 95‑97% purity, and the 7‑bromo isomer commonly carries a 2‑8°C storage requirement (vs. room temperature for the 8‑bromo compound), indicating differing stability profiles that affect long‑term inventory costs .

Procurement Purity specification Vendor comparison

Optimal Procurement Scenarios for 8‑Bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one


Medicinal Chemistry Lead Optimisation Requiring Ortho‑Bromo Handle for Diversification

When a project requires late‑stage diversification of the 4,4‑dimethyl‑3,4‑dihydroisoquinolin‑1(2H)‑one scaffold via Suzuki, Buchwald, or Sonogashira coupling, the 8‑bromo isomer provides a synthetically validated handle. Precedent shows good yields in Suzuki couplings on the des‑dimethyl 8‑bromo analogue, and the ortho‑carbonyl electronic activation is expected to facilitate oxidative addition [1]. The room‑temperature storage compatibility and ≥98% purity further reduce pre‑reaction handling steps .

Antiviral Drug Discovery Targeting Allosteric Pockets with Resistance Concerns

Based on class‑level inference from quinoline‑based HIV‑1 integrase allosteric inhibitors, the 8‑bromo substitution pattern preserves activity against drug‑resistant mutants better than the 6‑bromo pattern [2]. Research groups exploring isoquinolinone‑based allosteric inhibitors should prioritise the 8‑bromo regioisomer in initial library synthesis to de‑risk resistance‑related attrition.

Physicochemical Profiling Where Modest Acidity Differences Drive Formulation Decisions

The predicted pKa of 13.91 for the 8‑bromo compound is 0.4–0.6 units lower than the 6‑ and 7‑bromo isomers . In early‑stage salt‑screening and solubility assays, this difference can alter the compound's ionisation state in biorelevant media and influence the choice of counter‑ion for crystalline salt formation. Teams performing pre‑formulation studies should use the 8‑bromo isomer for accurate structure‑property relationship mapping.

Large‑Scale Synthesis Campaigns Where Cold‑Chain Logistics Are Cost‑Prohibitive

Unlike the 7‑bromo isomer, which requires storage at 2–8°C, the 8‑bromo compound is stable at ambient temperature under sealed, dry conditions . For multi‑gram or kilogram‑scale procurement, this eliminates the need for refrigerated transport and storage, directly reducing operational expenditure and simplifying inventory management.

Quote Request

Request a Quote for 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.